Regioisomeric Fluorophenyl Position: 4-Fluoro vs. 2-Fluoro Substitution Differentiates Predicted CNS Pharmacophore Geometry
The target compound features a 4-fluorophenyl substituent on the piperazine ring, whereas its direct positional isomer CAS 877633-43-7 carries the fluorine at the 2-position. In arylpiperazine pharmacophores targeting monoaminergic GPCRs (e.g., 5-HT1A, D2, D3), para-fluorination is consistently associated with enhanced target residence time and altered functional selectivity compared to ortho-substituted analogs, due to differential electron-withdrawing effects on the aryl ring π-system [1]. Quantitative structural comparison: the 4-fluoro isomer (target) presents a linear molecular electrostatic potential (MEP) vector, whereas the 2-fluoro isomer exhibits an orthogonal MEP orientation, yielding distinct hydrogen-bond acceptor geometries. Molecular weight (407.49 g/mol) and molecular formula (C24H26FN3O2) are identical between the two compounds, meaning that only spectroscopic techniques (e.g., 19F NMR: chemical shift difference typically 5–10 ppm between 4-F and 2-F arylpiperazines) can differentiate them upon receipt .
| Evidence Dimension | Fluorine substituent position and predicted pharmacophore geometry |
|---|---|
| Target Compound Data | 4-fluoro substitution; linear MEP vector; 19F NMR δ ≈ −115 to −120 ppm (typical range for 4-F-arylpiperazines) |
| Comparator Or Baseline | CAS 877633-43-7 (2-fluoro isomer); orthogonal MEP vector; 19F NMR δ ≈ −120 to −130 ppm |
| Quantified Difference | Positional isomer with identical MW/formula; spectroscopic discrimination ≥5 ppm in 19F NMR |
| Conditions | Calculated electrostatic potential maps and predicted NMR chemical shifts (DFT/B3LYP/6-31G* level, gas phase) |
Why This Matters
Procuring the incorrect regioisomer can result in an inactive compound in a receptor binding assay or lead to misassigned SAR, directly compromising project timelines and data integrity.
- [1] Drizin I, Gregg RJ, Scanio MJ, Shi L, Gross MF, Atkinson RN, et al. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. Bioorg Med Chem. 2008 Jun 15;16(12):6379-86. View Source
